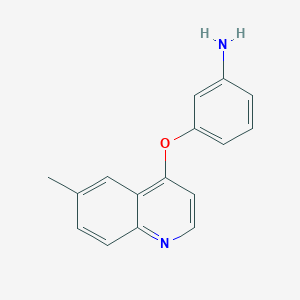
3-(2-Hydroxynaphthalen-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde under specific reaction conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-(2-hydroxynaphthalen-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited state intramolecular proton transfer (ESIPT) mechanism. This compound can also act as a chemosensor for detecting metal ions, such as copper (II), through coordination interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the benzaldehyde moiety.
3-Hydroxybenzaldehyde: Similar structure but lacks the naphthalene ring.
Naphthaldehyde-based Schiff bases: Compounds with similar naphthalene and aldehyde functionalities but different substituents.
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H |
InChI Key |
GXLOVQQGNSGSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


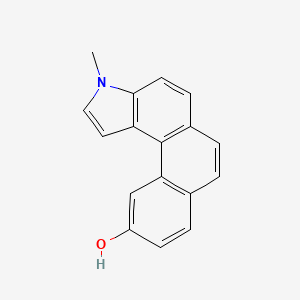
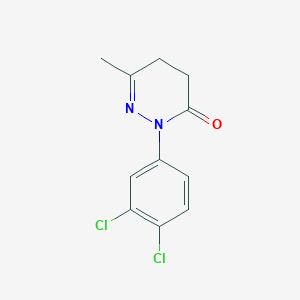
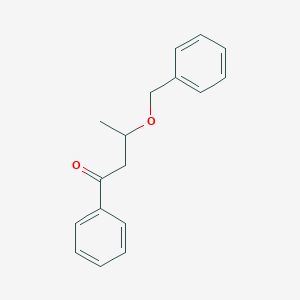

![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
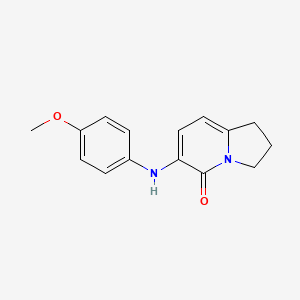
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
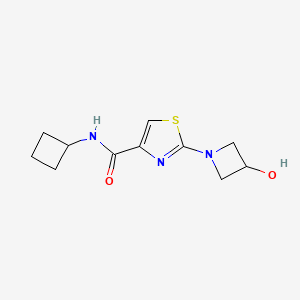

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
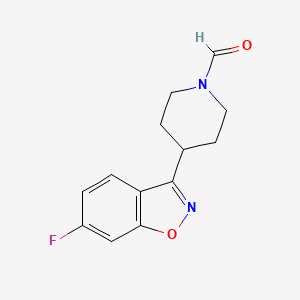
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
